N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents:
- Terminal A: A cyclopropyl-hydroxy-thiophen-ethyl group. The thiophene moiety (a sulfur-containing heterocycle) may contribute to π-stacking interactions or electron-rich properties.
- Terminal B: A 2-methoxyphenylmethyl group. The methoxy substituent on the aromatic ring increases lipophilicity and may influence electronic properties via resonance effects.
While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with bioactive amides and coordination ligands reported in literature. For instance, N-substituted arylacetamides (e.g., ) share functional similarities, such as hydrogen-bonding capabilities critical for crystal packing and intermolecular interactions .
Properties
IUPAC Name |
N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-15-6-3-2-5-13(15)11-20-17(22)18(23)21-12-19(24,14-8-9-14)16-7-4-10-26-16/h2-7,10,14,24H,8-9,11-12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFYTUXLRKJUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a cyclopropyl ketone and a thiophene derivative, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step often involves the formation of the ethanediamide linkage under mild conditions to avoid decomposition of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific reaction steps, and purification techniques like chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related ethanediamides and acetamides:
Key Observations:
Electronic Effects: The thiophene group in the target compound (electron-rich due to sulfur) contrasts with the thiazole in ’s compound (electron-deficient nitrogen). This difference may alter coordination chemistry or biological target selectivity . The 2-methoxyphenyl group in the target vs.
Steric and Conformational Effects :
- The cyclopropyl group introduces ring strain, which may restrict rotational freedom compared to linear alkyl chains (e.g., ethyl in ). This could impact binding affinity in biological systems .
Hydrogen Bonding :
- The hydroxy group in the target compound is absent in analogs like and . This group could enhance crystal packing stability (as seen in ’s N–H⋯N interactions) or solubility in polar solvents .
Biological Activity
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: C19H23NO4S
Molecular Weight: 355.4 g/mol
CAS Number: 1396715-36-8
The compound is characterized by the presence of a cyclopropyl group, a thiophene ring, and an ethanediamide moiety, which contribute to its distinct chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of various biological pathways.
Potential Targets:
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: It can bind to receptors that regulate physiological processes, potentially influencing signaling cascades.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity: Preliminary studies suggest that it may possess cytotoxic properties against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of cell proliferation in human hepatoblastoma cell lines (HepG2) .
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity, showing effectiveness against certain bacterial strains. Its structural characteristics may enhance its ability to penetrate microbial membranes .
- Neuroprotective Effects: Some derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Study 1: Antitumor Activity
In vitro studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines. For example, palladium(II) complexes derived from similar ligands demonstrated selective apoptotic activity in U937 cells while sparing normal cells . This highlights the potential for developing targeted therapies based on the structural features of this compound.
Case Study 2: Antimicrobial Efficacy
Research has indicated that compounds featuring thiophene rings often exhibit enhanced antimicrobial properties. In one study, derivatives with thiophene moieties showed dual inhibition against both bacterial and fungal strains, suggesting a broad spectrum of activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the cyclopropyl, thiophene, and methoxyphenyl moieties in this compound?
- Methodological Answer : A modular approach is recommended. For the cyclopropyl-hydroxy-thiophene subunit, consider cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed cross-couplings. The thiophene moiety can be introduced via Suzuki-Miyaura coupling using 2-thienylboronic acid derivatives. The methoxyphenyl group can be attached via reductive amination or nucleophilic substitution, as demonstrated in analogous acetamide syntheses (e.g., N-alkylation of 2-methoxybenzylamine with activated carbonyl intermediates) .
- Key Considerations : Monitor steric hindrance from the cyclopropyl group during coupling steps. Use protecting groups (e.g., acetyl for hydroxyl) to prevent side reactions .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the final amide bond formation?
- Methodological Answer : Employ coupling reagents such as HATU or EDCI/HOBt in anhydrous DMF or dichloromethane. Optimize stoichiometry (1.2:1 ratio of amine to activated ester) and reaction temperature (0–25°C). For example, in analogous ethanediamide syntheses, slow addition of the amine component reduces dimerization .
- Validation : Track reaction progress via TLC or LC-MS. Purify via gradient chromatography (hexane/EtOAc to DCM/MeOH) to isolate the target compound from unreacted intermediates .
Advanced Research Questions
Q. What computational tools are suitable for predicting the compound’s conformational stability and intermolecular interactions?
- Methodological Answer : Use quantum mechanical methods (DFT with B3LYP/6-31G* basis set) to model the compound’s lowest-energy conformers, focusing on intramolecular hydrogen bonds between the hydroxyl and amide groups. Molecular dynamics simulations (e.g., GROMACS) can assess solvation effects and ligand-protein binding affinities .
- Case Study : For similar thiophene-containing acetamides, DFT calculations predicted enhanced π-π stacking with aromatic residues in enzyme active sites, guiding SAR studies .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Perform orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement. For instance, if cytotoxicity in cancer cell lines (e.g., MTT assay) conflicts with poor enzyme inhibition (e.g., kinase profiling), evaluate off-target effects using proteome-wide affinity pulldowns .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solubility differences in DMSO vs. aqueous buffers). Use Design of Experiments (DoE) to optimize assay conditions and reduce variability .
Q. What strategies enable selective functionalization of the hydroxyl group without disrupting the cyclopropane ring?
- Methodological Answer : Utilize mild oxidizing agents (e.g., Dess-Martin periodinane) to convert the hydroxyl to a ketone, or employ silyl protecting groups (TBSCl) prior to further derivatization. For example, selective oxidation of analogous cyclopropanol derivatives preserved ring integrity while enabling downstream modifications .
- Validation : Monitor reaction selectivity via -NMR (disappearance of -OH signal at δ 2.5–3.5 ppm) and -NMR for carbonyl formation .
Data Analysis & Experimental Design
Q. How should researchers design a high-throughput screening (HTS) workflow to evaluate this compound’s pharmacokinetic properties?
- Methodological Answer : Prioritize ADME assays:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-HRMS.
- Permeability : Caco-2 monolayer assay to predict intestinal absorption .
Q. What spectroscopic techniques are critical for resolving structural ambiguities in the final product?
- Methodological Answer :
- - and -NMR : Assign signals using 2D techniques (COSY, HSQC, HMBC). For example, HMBC correlations can confirm amide connectivity and cyclopropane geometry .
- HRMS : Confirm molecular formula (e.g., [M+H] at m/z 429.1542 for CHNOS).
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
